molecular formula C18H25N5O B8535942 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Cat. No. B8535942
M. Wt: 327.4 g/mol
InChI Key: PXMPVUIOCRTAHZ-UHFFFAOYSA-N
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Patent
US09242980B2

Procedure details

1-(4-Aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine fumarate (1.30 g) was dissolved in dichloromethane (25 mL) and the solution washed with 3×15 ml portions of saturated sodium carbonate. The organic fraction was then washed with 15 ml saturated sodium chloride and dried over MgSO4. The solution was filtered, the solvent removed under reduced pressure and the product was dried under vacuum to give 0.79 g of 1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine as the free base.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C/C(O)=O.[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][N:15]1[C:27]2[C:26]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[N:20]=[C:19]([NH2:28])[C:18]=2[N:17]=[C:16]1[CH2:29][CH2:30][CH2:31][CH3:32]>ClCCl>[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][O:14][N:15]1[C:27]2[C:26]3[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=3[N:20]=[C:19]([NH2:28])[C:18]=2[N:17]=[C:16]1[CH2:29][CH2:30][CH2:31][CH3:32] |f:0.1|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.NCCCCON1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution washed with 3×15 ml portions of saturated sodium carbonate
WASH
Type
WASH
Details
The organic fraction was then washed with 15 ml saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCCCON1C(=NC=2C(=NC=3C=CC=CC3C21)N)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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